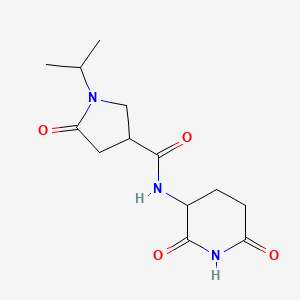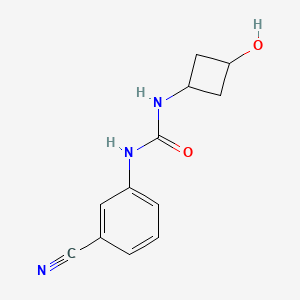
2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X has shown potential applications in various scientific fields. In medicine, it has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X has been studied for its ability to control plant diseases and pests. In environmental science, it has been explored for its potential as a water treatment agent.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X is not fully understood. However, studies have suggested that it may exert its effects by inhibiting the activity of certain enzymes and receptors in the body. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain. It has also been shown to improve cognitive function and memory in mice. In plant studies, it has been found to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X in lab experiments is its potential for a wide range of applications. It can be used in various fields, including medicine, agriculture, and environmental science. However, one limitation is its complex synthesis process, which requires expertise in organic chemistry. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X. In medicine, further studies are needed to explore its potential as a treatment for neurodegenerative diseases and other conditions. In agriculture, it can be studied for its potential as a natural pesticide and herbicide. In environmental science, it can be explored for its potential as a water treatment agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X involves several steps, including the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetamide, which is then reacted with 2,6-dioxopiperidine-3-carboxylic acid to produce 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X. The synthesis process is complex and requires expertise in organic chemistry.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9-3-4-11(7-10(9)2)21-8-14(19)16-12-5-6-13(18)17-15(12)20/h3-4,7,12H,5-6,8H2,1-2H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYMWUYHLZLMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2CCC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol](/img/structure/B7582255.png)



